REACTION_CXSMILES
|
O.O.[O:3]=[C:4]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:14]([O-:17])(=O)=[O:15])[CH:10]=2)[NH:5]1.[Na+].O=P(Cl)(Cl)[Cl:21].S1(CCCC1)(=O)=O>O>[O:3]=[C:4]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:14]([Cl:21])(=[O:17])=[O:15])[CH:10]=2)[NH:5]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.O.O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8.17 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the green precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with a small amount of water
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude solid that
|
Type
|
CUSTOM
|
Details
|
was purified by crystallization from hexane/ethyl acetate 1:1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=C(C=C2C1=O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.33 mmol | |
AMOUNT: MASS | 3.52 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |